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Abstract

(+/-)-Firibastat, formerly known as RB150 or QGCO001, is a first-in-class, orally active prodrug of
a brain aminopeptidase A (APA) inhibitor. It represents a novel therapeutic approach for the
management of hypertension by targeting the central renin-angiotensin system (RAS). This
technical guide provides a comprehensive overview of the discovery, mechanism of action, and
synthesis of Firibastat. It includes a compilation of preclinical and clinical data, detailed
experimental protocols for key assays, and visualizations of the relevant biological pathways
and experimental workflows.

Discovery and Rationale

The discovery of Firibastat stems from research into the role of the brain's renin-angiotensin
system in blood pressure regulation. Unlike the peripheral RAS where angiotensin Il is the
primary effector peptide, in the brain, angiotensin Il plays a crucial role in the tonic control of
blood pressure.[1][2] Angiotensin IIl is generated from angiotensin Il by the action of
aminopeptidase A (APA), a zinc-metalloprotease.[3]

The active inhibitor of APA, EC33 ((S)-3-amino-4-mercaptobutyl sulfonic acid), was developed
as a potent and selective inhibitor of this enzyme.[4][5] However, EC33 is unable to cross the
blood-brain barrier.[5] To overcome this limitation, a prodrug strategy was employed. Firibastat
was designed by linking two molecules of EC33 via a disulfide bond.[3] This dimerization
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masks the polar thiol groups, increasing the lipophilicity of the molecule and enabling it to cross
the blood-brain barrier after oral administration.[1][3] Once in the brain, the disulfide bond is
cleaved by reductases, releasing two active molecules of EC33.[3]

Mechanism of Action

Firibastat acts as a centrally acting antihypertensive agent.[6] Its mechanism of action can be
summarized as follows:

o Oral Administration and CNS Penetration: Following oral administration, Firibastat is
absorbed and crosses the blood-brain barrier.[1]

e Prodrug Activation: Within the brain, Firibastat is reduced, cleaving the disulfide bond to
release two molecules of the active APA inhibitor, EC33.[3]

e APA Inhibition: EC33 binds to and inhibits brain aminopeptidase A.[3]

¢ Reduction of Angiotensin IlI: This inhibition prevents the conversion of angiotensin Il to
angiotensin Il in the brain.[6]

o Antihypertensive Effects: The reduction in brain angiotensin Il levels leads to a decrease in
blood pressure through several mechanisms, including:

o Decreased vasopressin release.[1]
o Reduced sympathetic nervous system activity.[6]
o Increased baroreflex sensitivity.[6]

This central mechanism of action is distinct from traditional antihypertensive drugs that
primarily target the peripheral RAS.

Synthesis Pathway

While specific, detailed synthesis schemes from primary literature are not readily available, the
synthesis of Firibastat (RB150) involves two key stages: the synthesis of the active inhibitor
EC33, followed by the dimerization to form the disulfide-linked prodrug.
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Synthesis of EC33 ((S)-3-amino-4-mercaptobutyl
sulfonic acid)

The synthesis of amino acid derivatives containing both sulfonyl and thiol functional groups
typically involves multi-step organic chemistry procedures. A plausible synthetic route could
start from a chiral precursor to establish the (S)-stereochemistry. Key steps would likely include
the introduction of the amino group, the sulfonic acid group, and a protected thiol group, which
is deprotected in the final step.

Synthesis of Firibastat (RB150)

Firibastat is formed by the dimerization of two EC33 molecules through a disulfide bond. This is
typically achieved through the oxidation of the thiol groups of two EC33 molecules. Common
laboratory reagents for such disulfide bond formation include mild oxidizing agents like iodine
or air oxidation catalyzed by metal ions.

Quantitative Data

A substantial amount of preclinical and clinical data has been generated for Firibastat. The
following tables summarize key quantitative findings.

Table 1: In Vi | Preclinical T

Parameter Value Species/Model Reference

EC33 (Active

Metabolite)
o ) Recombinant Mouse
APA Inhibition (Ki) 200 nM [7]
APA
Firibastat (Prodrug)
DOCA-salt
Blood Pressure )
] -35.4 + 5.2 mmHg hypertensive rats (30 [8]
Reduction
mg/kg, p.o.)
' DOCA-salt
ED50 for BP reduction  ~1 mg/kg range [1]

hypertensive rats
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Table 2: Human Pharmacokinetic Parameters of

Cmax AUC
Dose Analyte Tmax (h) T1/2 (h)
(ng/mL) (ng.h/imL)
125 mg Firibastat 115 15 308 1.3
EC33 28 2.0 114 2.1
500 mg Firibastat 425 15 1160 1.4
EC33 108 2.0 450 2.3
1250 mg Firibastat 1050 15 2850 1.4
EC33 255 25 1150 25
Data adapted
from a review
of clinical
trials.[3]

ble 3: Clinical Effi ¢ Eiril . :

Study . Primary
Population Treatment : Result Reference
Phase Endpoint
Change in
Overweight/o  Firibastat (up  systolic
bese to 500 mg Automated -9.5 mmHg
Phase I ) ) [6]
hypertensive BID for 8 Office Blood (p<0.0001)
patients weeks) Pressure
(AOBP)
Overweight/o Firibastat (up ]
Change in
bese to 500 mg ) ) -4.2 mmHg
Phase Il ) diastolic [6]
hypertensive BID for 8 (p<0.0001)
AOBP

patients weeks)

Experimental Protocols
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Aminopeptidase A (APA) Inhibition Assay (Fluorometric
Method)

This protocol is a representative example of how APA inhibition can be measured.

Principle: The enzymatic activity of APA is determined by measuring the release of a
fluorescent product from a specific substrate. The inhibition by a compound like EC33 is
quantified by the reduction in the rate of fluorescence generation.

Materials:

Recombinant human or rodent APA

Fluorogenic substrate (e.g., L-Aspatrtic acid -naphthylamide)

Assay buffer (e.g., Tris-HCI buffer, pH 7.4)

EC33 or other inhibitors

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the inhibitor (EC33) in the assay buffer.

 In the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for
control), and the APA enzyme solution.

e Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor
to bind to the enzyme.

« Initiate the reaction by adding the fluorogenic substrate to all wells.

o Immediately measure the fluorescence intensity at regular intervals using a microplate
reader with appropriate excitation and emission wavelengths for the chosen fluorophore
(e.g., for B-naphthylamine, excitation ~340 nm, emission ~425 nm).
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o Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time
curves.

» Determine the percent inhibition for each inhibitor concentration and calculate the 1C50 value
by fitting the data to a dose-response curve.

DOCA-Salt Hypertensive Rat Model

This is a widely used preclinical model of salt-sensitive hypertension.

Principle: Administration of the mineralocorticoid deoxycorticosterone acetate (DOCA) in
combination with a high-salt diet induces hypertension in uninephrectomized rats.

Procedure:

Animal Preparation: Use adult male rats (e.g., Sprague-Dawley or Wistar).

o Uninephrectomy: Anesthetize the rats and surgically remove one kidney (typically the left
one). Allow for a recovery period.

o DOCA Administration: Following recovery, administer DOCA (e.g., 25 mg/kg,
subcutaneously) at regular intervals (e.g., twice weekly).

o High-Salt Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCI.

» Blood Pressure Monitoring: Monitor systolic blood pressure and heart rate regularly using a
non-invasive tail-cuff method or via telemetry. Hypertension typically develops over several
weeks.

o Drug Administration: Once hypertension is established, administer Firibastat or vehicle orally
at the desired doses and monitor its effect on blood pressure.

Visualizations
Signaling Pathway of Firibastat's Action
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Firibastat's mechanism of action in the brain RAS.

Prodrug Activation and Target Engagement Workflow
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Experimental workflow from administration to effect.

Logical Relationship: Prodrug to Active Inhibitor
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The prodrug concept of Firibastat.

Conclusion

(+/-)-Firibastat represents a significant innovation in the field of antihypertensive therapy. By
targeting the central renin-angiotensin system through a novel prodrug approach, it offers a
differentiated mechanism of action with the potential to address unmet needs in the
management of hypertension. This technical guide has provided a detailed overview of its
discovery, synthesis rationale, mechanism of action, and a summary of the available
guantitative data and experimental methodologies. Further research into the detailed synthetic
pathways and continued clinical evaluation will be crucial in fully elucidating the therapeutic
potential of this first-in-class brain aminopeptidase A inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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